molecular formula C18H24N2O7 B3939869 Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate

Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate

Cat. No.: B3939869
M. Wt: 380.4 g/mol
InChI Key: KBUZPRQUYKTYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate is an organic compound that belongs to the class of malonic ester derivatives. This compound is characterized by the presence of a nitroaniline group attached to a propanedioate backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide to introduce the desired alkyl group .

Industrial Production Methods

Industrial production of this compound often employs the malonic ester synthesis method. This involves the reaction of diethyl malonate with an alkyl halide in the presence of a base, followed by hydrolysis and decarboxylation to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Hydrolysis Agents: Aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation Conditions: Heating with aqueous hydrochloric acid.

Major Products Formed

Scientific Research Applications

Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of Diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonic ester used in similar synthetic applications.

    Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in organic synthesis.

    Diethyl ethoxymethylenemalonate: Used in the synthesis of heterocyclic compounds.

Properties

IUPAC Name

diethyl 2-ethyl-2-[3-(2-nitroanilino)-3-oxopropyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O7/c1-4-18(16(22)26-5-2,17(23)27-6-3)12-11-15(21)19-13-9-7-8-10-14(13)20(24)25/h7-10H,4-6,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUZPRQUYKTYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)NC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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